1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one
Overview
Description
1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one is an organic compound that features a furan ring, a nitrophenyl group, and a hydroxyethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Hydroxyethylthio Group: The hydroxyethylthio group can be attached through a nucleophilic substitution reaction involving a thiol and an epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-3-(4-nitrophenyl)propan-1-one: Lacks the hydroxyethylthio group.
1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)propan-1-one: Lacks the nitrophenyl group.
1-(Furan-2-yl)-3-(4-aminophenyl)propan-1-one: Contains an amino group instead of a nitro group.
Uniqueness
1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxyethylthio group, nitrophenyl group, and furan ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c17-7-9-22-15(10-13(18)14-2-1-8-21-14)11-3-5-12(6-4-11)16(19)20/h1-6,8,15,17H,7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNVGMMQFXGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328543 | |
Record name | 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677681 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
446269-73-4 | |
Record name | 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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